2-(4-bromophenyl)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide
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Overview
Description
2-(4-bromophenyl)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide is an organic compound that features a bromophenyl group and a dimethylphenoxyethyl group attached to an acetamide backbone
Preparation Methods
The synthesis of 2-(4-bromophenyl)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 3,5-dimethylphenol.
Formation of Intermediate: 4-bromoaniline is reacted with acetic anhydride to form N-(4-bromophenyl)acetamide.
Etherification: The intermediate is then subjected to etherification with 3,5-dimethylphenol in the presence of a base such as potassium carbonate.
Final Product: The resulting product is this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-bromophenyl)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-bromophenyl)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(4-bromophenyl)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide include:
2-(4-chlorophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
2-(4-bromophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]propionamide: This compound has a propionamide group instead of an acetamide group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-13-9-14(2)11-17(10-13)22-8-7-20-18(21)12-15-3-5-16(19)6-4-15/h3-6,9-11H,7-8,12H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIRLVFMPJCGLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)CC2=CC=C(C=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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